molecular formula C16H11N3O B2911367 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine CAS No. 866131-44-4

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine

Cat. No.: B2911367
CAS No.: 866131-44-4
M. Wt: 261.284
InChI Key: VZGJEXPSHNWALT-UHFFFAOYSA-N
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Description

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine is a heterocyclic compound featuring a fused naphthofuran core linked to a pyrimidinamine moiety. The naphtho[2,1-b]furan scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems, while the pyrimidinamine group contributes hydrogen-bonding capabilities and electronic diversity.

Synthetic routes to such derivatives typically involve cyclization of precursors like 2-hydroxy-1-naphthonitrile with ethyl chloroacetate under basic conditions (K₂CO₃), followed by functionalization of the pyrimidine ring . Structural characterization relies on NMR, IR, and mass spectrometry, with key spectral signatures including NH₂ stretching (3426 cm⁻¹ in IR) and δCH₃/δCH₂ protons in ¹H NMR .

Properties

IUPAC Name

4-benzo[e][1]benzofuran-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-16-18-8-7-13(19-16)15-9-12-11-4-2-1-3-10(11)5-6-14(12)20-15/h1-9H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGJEXPSHNWALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine typically involves multi-step organic reactions. One common method includes the annulation of naphthols with various reagents, followed by cycloaddition reactions such as [3+2] and [4+1] cycloadditions . Intramolecular transannulation, Friedel-Crafts reactions, and Claisen rearrangements are also employed under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of metal complex catalysis to enhance the efficiency and yield of the reactions. Photochemical and electrochemical methods are also explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 4-naphtho[2,1-b]furan-2-yl-2-pyrimidinamine can be contextualized against related naphthofuran and pyrimidine derivatives. Below is a comparative analysis based on synthesis, biological activity, and structural features:

Table 1: Key Comparisons with Structurally Related Compounds

Compound Name Core Structure Modifications Biological Activities Key Findings References
This compound Naphthofuran + pyrimidinamine Not explicitly reported (inferred) Predicted kinase inhibition via pyrimidinamine interaction with ATP-binding sites.
Triflorcas 2-Phenylimidazo[2,1-b]benzothiazole Anticancer (Met mutation targeting) Inhibits Met phosphorylation, disrupts PI3K-Akt pathway, and induces mitotic failure.
Naphthofuranyl coumarins Naphthofuran + coumarin Antimicrobial, photophysical properties Angular/linear coumarin derivatives exhibit varied solubility and fluorescence.
2-Aryl-2,3-dihydronaphthofuropyridinones Naphthofuran + pyridinone Antimicrobial Moderate activity against S. aureus and E. coli due to planar aromaticity.
Naphtho[2,1-b]furan-2-carboxyhydrazide derivatives Naphthofuran + pyrazole/oxadiazole Anti-inflammatory, antimicrobial Oxadiazole derivatives (e.g., 5a-c ) show superior antimicrobial activity vs. pyrazoles.

Structural and Functional Insights

Heterocyclic Substituents: The pyrimidinamine group in the target compound distinguishes it from coumarin or pyridinone derivatives. Coumarin-linked derivatives (e.g., naphthofuranyl coumarins) prioritize photophysical properties over kinase inhibition, limiting their therapeutic utility .

Synthetic Flexibility :

  • The target compound’s synthesis shares steps with naphthofuropyrimidines (e.g., cyclization of 2-hydroxy-1-naphthonitrile) but diverges in pyrimidinamine functionalization . In contrast, oxadiazole derivatives require Vilsmeier-Haack reagents for cyclization, a less versatile approach .

Biological Performance: While Triflorcas (a benzothiazole derivative) demonstrates potent anticancer activity via Met inhibition, its non-furan core limits π-stacking efficiency compared to naphthofuran systems . Pyrimidinamine’s electronic profile may confer broader target specificity than pyrazole or oxadiazole derivatives, which show narrower antimicrobial spectra .

Research Findings and Gaps

  • Antimicrobial Activity: Structural analogs (e.g., pyridinones) exhibit moderate activity, but the pyrimidinamine’s impact remains untested .
  • Toxicity Profile : Unlike Triflorcas, which shows minimal in vivo toxicity, naphthofuran derivatives with bulky substituents (e.g., coumarins) may face solubility challenges .

Biological Activity

4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine is a complex organic compound belonging to the naphthofuran derivatives. This compound has garnered significant interest in scientific research due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The following sections provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₁N₃O
  • Molecular Weight : 261.28 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes involved in critical biological pathways, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis in pathogens like Plasmodium falciparum .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens:

  • In vitro Studies : The compound exhibited significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 3.125 µg/mL against tested pathogens .

Anticancer Activity

The anticancer properties of this compound have also been explored:

  • Cell Viability Assays : In vitro assays indicated that this compound derivatives inhibited cell proliferation in various cancer cell lines, demonstrating IC50 values ranging from 10 to 30 µM .

Anti-inflammatory and Antioxidant Activity

The compound has shown potential in reducing inflammation and oxidative stress:

  • In Vivo Studies : Animal models treated with the compound exhibited decreased levels of inflammatory markers and improved antioxidant status compared to controls .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar naphthofuran derivatives reveals its distinct advantages:

Compound TypeBiological ActivityRemarks
Naphtho[1,2-b]benzofuran DerivativesPhotochemical propertiesPrimarily used in organic electronics
Dibenzo[b,d]furan DerivativesAnticancer and antimicrobial propertiesLimited structural diversity
4-Naphtho[2,1-b]furan-2-yl derivatives Antimicrobial, anticancer, anti-inflammatoryVersatile reactivity and functionalization potential

Case Studies

  • Study on Antimicrobial Efficacy :
    A study assessed a series of naphthofuran derivatives for their antimicrobial efficacy. Among them, 4-Naphtho[2,1-b]furan-2-yl derivatives demonstrated superior activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies :
    Research involving various cancer cell lines revealed that compounds derived from 4-Naphtho[2,1-b]furan exhibited cytotoxic effects that were significantly higher than those observed in standard chemotherapeutic agents .
  • Inflammation Model :
    In an experimental model of inflammation, treatment with the compound resulted in a marked reduction in edema and inflammatory cytokines compared to untreated controls .

Q & A

Basic: What are the optimal synthetic routes for 4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of naphthofuran-pyrimidine hybrids typically involves multi-component reactions or stepwise functionalization. A one-pot three-component reaction using β-naphthol, pyrimidine derivatives, and a coupling agent (e.g., triethylamine) under reflux conditions has been reported for analogous structures, achieving yields >80% . Catalyst-free protocols in green solvents (e.g., brine media under microwave irradiation) reduce purification demands . Optimization should focus on solvent polarity (DMF or acetonitrile enhances cyclization), temperature control (80–100°C for 6–12 hours), and stoichiometric ratios (1:1.2 for naphthol to pyrimidine precursors). Post-synthesis, recrystallization in ethanol or ethyl acetate improves purity .

Basic: How are spectral techniques (IR, NMR, MS) employed to confirm the structure of this compound?

Answer:

  • IR Spectroscopy: Characteristic peaks for C–O–C (furan) at 1240–1270 cm⁻¹ and N–H (pyrimidinamine) at 3300–3400 cm⁻¹ confirm functional groups .
  • ¹H/¹³C NMR: Aromatic protons in the naphthofuran system appear as multiplets at δ 7.2–8.5 ppm. The pyrimidine ring shows singlet(s) for NH₂ at δ 5.5–6.0 ppm (DMSO-d₆) .
  • Mass Spectrometry (HRMS): Molecular ion peaks [M+H]⁺ should match calculated m/z values (e.g., C₁₆H₁₂N₂O requires m/z 248.0950) with <5 ppm error .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 10–100 µg/mL, with MIC values compared to standard drugs .
  • Anti-inflammatory Screening: COX-2 inhibition assays or carrageenan-induced rat paw edema models, using indomethacin as a positive control .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Answer:

  • Challenges: Low crystal quality due to flexible substituents or solvent inclusion. Twinning and weak diffraction (I/σ < 2) are common in fused heterocycles .
  • Solutions: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and SHELXL for refinement. Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing; disorder modeling with PART/SUMP restraints improves R-factors (<0.05) .

Advanced: How can molecular docking studies be designed to predict binding interactions with microbial targets?

Answer:

  • Target Selection: Use PDB IDs (e.g., 1JIJ for E. coli DNA gyrase) for homology modeling if crystal structures are unavailable .
  • Parameters: AutoDock Vina with Lamarckian GA (grid size: 25 ų, exhaustiveness: 100). Key residues (e.g., Asp73, Glu50 for gyrase) should show hydrogen bonding with pyrimidinamine NH₂ and π-π stacking with naphthofuran .
  • Validation: Compare docking scores (ΔG ≤ −7 kcal/mol) with co-crystallized ligands and validate via MD simulations (50 ns) to assess binding stability .

Advanced: How does pH and solvent polarity influence the stability of this compound during storage?

Answer:

  • Acidic Conditions (pH < 5): Protonation of pyrimidinamine NH₂ leads to salt formation, reducing bioavailability. Store in neutral buffers (PBS, pH 7.4) .
  • Polar Solvents (e.g., DMSO): Enhances solubility but accelerates hydrolysis of furan rings. Use anhydrous DMSO with molecular sieves and limit freeze-thaw cycles .
  • Long-Term Stability: Lyophilization in amber vials at −20°C retains >95% purity over 12 months .

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

Answer:

  • Source Identification: Compare assay conditions (e.g., bacterial strain variability, nutrient media composition) .
  • Statistical Analysis: Apply ANOVA/Tukey tests to assess significance (p < 0.05). Replicate experiments in triplicate under standardized protocols .
  • Mechanistic Studies: Use transcriptomics/proteomics to confirm target engagement if activity discrepancies persist .

Advanced: What green chemistry principles can be applied to scale up synthesis sustainably?

Answer:

  • Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalyst Design: Immobilized Lewis acids (e.g., Fe₃O₄@SiO₂-SO₃H) enable recycling (>5 cycles) without yield loss .
  • Waste Minimization: Microwave-assisted reactions cut energy use by 60% and reaction time by 50% compared to conventional heating .

Advanced: How do solvent choices impact the regioselectivity of functional group additions?

Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize transition states for electrophilic substitution at the pyrimidine C4 position, favoring NH₂ group retention .
  • Non-Polar Solvents (Toluene): Promote π-π interactions, directing substitutions to the naphthofuran C3 position .
  • Additives: KI in acetonitrile enhances iodide displacement reactions (e.g., bromo to iodo substitutions) with >90% regioselectivity .

Advanced: What computational methods validate electronic properties relevant to biological activity?

Answer:

  • DFT Calculations: Gaussian09 with B3LYP/6-31G(d) basis set predicts HOMO-LUMO gaps (e.g., 4.2 eV for naphthofuran) and Fukui indices to identify nucleophilic/electrophilic sites .
  • QSAR Modeling: Use molecular descriptors (logP, polar surface area) to correlate with antimicrobial IC₅₀ values. Leave-one-out cross-validation ensures R² > 0.8 .
  • ADMET Prediction: SwissADME estimates bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration to prioritize lead compounds .

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